2,5-Dimethoxy-6-fluorophenylboronic acid
CAS No.: 2121511-38-2
Cat. No.: VC11678113
Molecular Formula: C8H10BFO4
Molecular Weight: 199.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121511-38-2 |
|---|---|
| Molecular Formula | C8H10BFO4 |
| Molecular Weight | 199.97 g/mol |
| IUPAC Name | (2-fluoro-3,6-dimethoxyphenyl)boronic acid |
| Standard InChI | InChI=1S/C8H10BFO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4,11-12H,1-2H3 |
| Standard InChI Key | ZYIRUPNSDJXFPM-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC(=C1F)OC)OC)(O)O |
| Canonical SMILES | B(C1=C(C=CC(=C1F)OC)OC)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,5-Dimethoxy-6-fluorophenylboronic acid belongs to the arylboronic acid family, characterized by a boronic acid group (-B(OH)) attached to an aromatic ring. Its structure features:
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Methoxy groups at the 2- and 5-positions, enhancing electron density and influencing regioselectivity in cross-coupling reactions.
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A fluorine atom at the 6-position, contributing to steric and electronic effects that modulate reactivity .
The compound’s IUPAC name is (2-fluoro-3,6-dimethoxyphenyl)boronic acid, with the SMILES representation B(C1=C(C=CC(=C1F)OC)OC)(O)O. Its InChIKey (ZYIRUPNSDJXFPM-UHFFFAOYSA-N) facilitates database searches and computational modeling.
Comparative Analysis with Analogous Boronic Acids
The table below contrasts 2,5-dimethoxy-6-fluorophenylboronic acid with structurally related compounds:
The fluorine atom in 2,5-dimethoxy-6-fluorophenylboronic acid enhances its electrophilicity compared to non-fluorinated analogs, making it more reactive in palladium-catalyzed cross-couplings .
Synthesis and Optimization
Lithiation-Borylation
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Directed ortho-metalation: A fluorinated dimethoxybenzene derivative undergoes lithiation at low temperatures (-78°C) using n-BuLi.
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Borylation: Quenching the lithiated intermediate with trimethyl borate () yields the boronic acid after hydrolysis .
Miyaura Borylation
Transition-metal-catalyzed borylation of a brominated precursor (e.g., 2,5-dimethoxy-6-fluorobromobenzene) using bis(pinacolato)diboron () and a palladium catalyst (e.g., Pd(dppf)Cl) provides the boronic ester, which is hydrolyzed to the free acid .
Reaction Optimization
A patent describing the synthesis of 2,6-dimethoxyphenol via microreactor technology (CN106631714A) offers insights into optimizing boronic acid production . Key parameters include:
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Temperature: 120–140°C maximizes yield while minimizing side reactions.
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Catalyst: Tetrabutylammonium bromide (TBAB) enhances reaction rates in polar solvents like methanol .
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Residence time: Microreactors enable precise control, reducing decomposition risks .
Applications in Research and Industry
Pharmaceutical Intermediates
Boronic acids are pivotal in synthesizing kinase inhibitors and protease inhibitors. The fluorine and methoxy groups in 2,5-dimethoxy-6-fluorophenylboronic acid improve bioavailability by modulating lipophilicity () and metabolic stability .
Supramolecular Chemistry
Recent work by Sugita et al. demonstrates that fluorophenylboronic acid derivatives form stable complexes with cyclodextrins in aqueous media . For instance, a supramolecular assembly with β-cyclodextrin exhibited a 9.6-fold fluorescence enhancement upon binding D-glucose, highlighting potential in diabetes monitoring .
Materials Science
The compound’s electron-withdrawing fluorine atom enhances its utility in:
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Conjugated polymers: As a monomer in electroluminescent materials.
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Sensors: Functionalizing graphene oxide for detecting catecholamines .
Future Directions and Challenges
Scalable Synthesis
Adapting microreactor technology (as in CN106631714A) could improve yield and purity while reducing waste . Challenges include optimizing solvent systems for boronic acid stability.
Biomedical Applications
Further research into glucose-sensing complexes (e.g., cyclodextrin-based systems) may leverage the compound’s fluorine-mediated binding specificity .
Environmental Impact
Studies on biodegradation and aquatic toxicity are needed to assess ecological risks, particularly given its persistence in water.
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